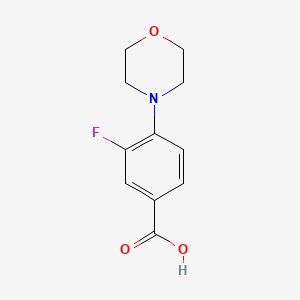

3-Fluoro-4-morpholinobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYQIXUKGKGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477736 | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588708-72-9 | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-morpholinobenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-morpholinobenzoic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid.[1][2] Linezolid is effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The structural integrity and purity of this compound are therefore of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient.

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[3] This class of reaction is effective when an aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[4] In the case of the precursors to this compound, the fluorine atom and either a nitro or carboxylic acid group provide this necessary activation.

Pathway 1: Direct Morpholine Substitution on 3,4-Difluorobenzoic Acid

This pathway represents a direct and efficient route to the target molecule. The reaction proceeds by the displacement of the fluorine atom at the 4-position of 3,4-difluorobenzoic acid by the secondary amine, morpholine.

Reaction Scheme:

Caption: Direct synthesis of this compound.

Mechanistic Insights:

The SNAr mechanism in this context involves the nucleophilic attack of morpholine on the carbon atom bearing the fluorine at the 4-position. This position is para to the electron-withdrawing carboxylic acid group, which, along with the ortho-fluorine, helps to stabilize the negative charge in the resulting Meisenheimer complex intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step addition-elimination sequence, particularly when good leaving groups are involved.[4]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in a patent for the preparation of Linezolid.[5]

-

Reaction Setup: A 2 L 3-neck round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

-

Charging Reagents: The flask is charged with morpholine (700 g, 8 mol) and 3,4-difluorobenzoic acid (158 g, 1 mol).[5]

-

Reaction Conditions: The resulting clear solution is heated to reflux with constant stirring.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for an extended period, for instance, 29 hours as described in the patent.[5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. The specific work-up procedure may involve acidification to precipitate the carboxylic acid, followed by filtration and washing to remove excess morpholine and other impurities.

Rationale for Experimental Choices:

-

Excess Morpholine: A large excess of morpholine is used to serve as both the nucleophile and the solvent, driving the reaction to completion. It also acts as a base to neutralize the hydrofluoric acid that is formed as a byproduct.

-

Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluorobenzoic Acid | [5] |

| Reagent | Morpholine | [5] |

| Molar Ratio | 1 : 8 | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | ~29 hours | [5] |

Pathway 2: Synthesis from 3,4-Difluoronitrobenzene

This alternative pathway involves an initial SNAr reaction with 3,4-difluoronitrobenzene, followed by the reduction of the nitro group to an amine, which would then require further steps (not detailed in the provided search results but inferred as necessary) such as diazotization and cyanation followed by hydrolysis, or a Sandmeyer reaction to yield the final carboxylic acid. This guide will focus on the well-documented initial steps.

Reaction Scheme:

Caption: Synthesis of a key precursor to the target molecule.

Mechanistic Insights:

The nitro group is a strong electron-withdrawing group, which highly activates the aromatic ring for nucleophilic attack. The SNAr reaction of 3,4-difluoronitrobenzene with morpholine proceeds readily.[6] The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Experimental Protocol for 4-(2-Fluoro-4-nitrophenyl)morpholine:

-

Reaction Setup: A suitable reaction vessel is charged with 3,4-difluoronitrobenzene and a solvent such as acetonitrile.[6]

-

Addition of Morpholine: Morpholine is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux.[6] Continuous flow reactors have also been employed for this reaction to manage the formation of poorly soluble products and improve scalability.[3]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product, 4-(2-fluoro-4-nitrophenyl)morpholine, is isolated, often by precipitation and filtration.

Experimental Protocol for 3-Fluoro-4-morpholinoaniline:

-

Reaction Setup: The 4-(2-fluoro-4-nitrophenyl)morpholine is dissolved in a suitable solvent system, such as a mixture of methanol and water.[6]

-

Addition of Reducing Agent: A reducing agent, such as iron powder and ammonium chloride, is added to the solution.[6]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 70°C) and stirred until the reduction is complete.[6]

-

Work-up and Isolation: The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The product, 3-fluoro-4-morpholinoaniline, is then isolated, typically through extraction and purification.

Rationale for Experimental Choices:

-

Solvent Choice: Acetonitrile for the SNAr reaction and a methanol/water mixture for the reduction are common choices that facilitate the dissolution of reactants and reagents.

-

Reducing Agent: The Fe/NH₄Cl system is a classic and effective method for the reduction of aromatic nitro compounds, offering a milder alternative to catalytic hydrogenation.

| Parameter | SNAr Reaction | Reduction | Reference |

| Starting Material | 3,4-Difluoronitrobenzene | 4-(2-Fluoro-4-nitrophenyl)morpholine | [6] |

| Reagent | Morpholine | Fe/NH₄Cl | [6] |

| Solvent | Acetonitrile | Methanol/Water | [6] |

| Temperature | Reflux | 70°C | [6] |

Conclusion

The synthesis of this compound is a critical process in the production of the antibiotic Linezolid. The most direct and efficient reported method is the nucleophilic aromatic substitution of 3,4-difluorobenzoic acid with morpholine. An alternative route starting from 3,4-difluoronitrobenzene is also well-established for producing a key aniline intermediate. The choice of synthesis pathway in an industrial setting will depend on factors such as the cost and availability of starting materials, reaction efficiency, and the ease of purification. A thorough understanding of the underlying reaction mechanisms and the rationale for experimental conditions is essential for optimizing these syntheses for large-scale production.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-morpholinobenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-Fluoro-4-morpholinobenzoic acid, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a morpholine moiety onto the benzoic acid scaffold suggests a molecule designed to modulate electronic properties, metabolic stability, and aqueous solubility, key considerations in the optimization of lead compounds.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom at the meta-position to the carboxyl group and a morpholine ring at the para-position creates a unique electronic and conformational profile.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid | [1] |

| CAS Number | 588708-72-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [1][2] |

| Molecular Weight | 225.22 g/mol | [1][2] |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(=O)O)F | [1] |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Source | Significance in Drug Discovery |

| XlogP | 1.3 | [1] | Indicates the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value of 1.3 suggests a relatively balanced hydrophilic-lipophilic character. |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [1] | TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value of 49.8 Ų suggests good potential for oral bioavailability. |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic fingerprint. While experimental spectra are not publicly available, the expected features can be predicted based on the functional groups present.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and morpholine substituents. The protons on the morpholine ring would likely appear as two distinct multiplets due to their different chemical environments. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with carbon-fluorine coupling), and the carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. O-H stretching of the carboxylic acid would be a broad band. Aromatic C-H and C=C stretching, as well as C-F and C-N stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the morpholine ring.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted properties of this compound must be confirmed through experimental determination. The following are standard, validated protocols for key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and target engagement.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a known concentration (e.g., 1-10 mM).

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa of the analyte.

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a fundamental measure of a compound's lipophilicity.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV, by comparing the response to a standard curve of known concentrations.

Safety and Handling

Based on available information for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Identification: The compound is predicted to cause skin and eye irritation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a molecule with significant potential in drug discovery, possessing structural features that are desirable for optimizing pharmacokinetic properties. While computational methods provide valuable initial insights into its physicochemical profile, a thorough experimental characterization is imperative for its advancement in any research and development pipeline. The protocols detailed in this guide provide a robust framework for obtaining the necessary experimental data to fully elucidate the properties of this promising compound.

References

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 3-Fluoro-4-morpholinobenzoic acid (CAS 588708-72-9)

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated phenyl ring with the versatile morpholine moiety. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical and Structural Characteristics

This compound is a substituted benzoic acid derivative. The presence of the electron-withdrawing fluorine atom at the meta-position and the electron-donating morpholine group at the para-position creates a unique electronic environment that influences its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 588708-72-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [1][2][3] |

| Molecular Weight | 225.22 g/mol | [1][2][3] |

| IUPAC Name | 3-fluoro-4-(morpholin-4-yl)benzoic acid | [1] |

| Monoisotopic Mass | 225.08012141 Da | [1] |

| Predicted XlogP | 1.3 | [1] |

| Storage Temperature | -20°C | [2][3] |

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound and its analogs typically leverages nucleophilic aromatic substitution, followed by functional group manipulation. A common strategy involves the reaction of a difluorinated precursor with morpholine.

Representative Synthetic Workflow

A plausible and efficient synthesis route begins with 3,4-difluorobenzoic acid. The greater activation of the C4 position by the para-carboxyl group facilitates a regioselective nucleophilic substitution by morpholine.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for analogous reactions.

-

Reaction Setup: To a solution of 3,4-difluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) and morpholine (1.2 eq).

-

Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Isolation: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Causality in Experimental Choices:

-

Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction, which proceeds more efficiently in the absence of protic sources.

-

Base (K₂CO₃): A mild inorganic base is required to act as a proton scavenger for the morpholine and the carboxylic acid, driving the reaction forward.

-

Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form at basic/neutral pH. Acidification is critical to protonate the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution for easy isolation.

Analytical Methods for Quantification and Quality Control

Accurate characterization and quantification are essential for any chemical intermediate intended for drug development. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing non-volatile compounds like this compound.[4][5]

| Method | Instrumentation | Key Advantages | Typical Use Case |

| RP-HPLC-UV | Reverse-Phase HPLC with UV detector | Fast analysis time, robust, widely available.[6] | Purity assessment, reaction monitoring, routine QC. |

| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | High sensitivity and selectivity, structural confirmation. | Impurity profiling, metabolite identification, bioanalysis. |

| GC-MS | Gas Chromatography with Mass Spectrometer | High sensitivity for trace analysis of volatile compounds.[6] | Requires derivatization to the more volatile methyl ester; less direct than HPLC.[6] |

Experimental Protocol: RP-HPLC-UV Analysis

-

Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II HPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and samples. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. A calibration curve is used for accurate quantification.

Self-Validating System: The use of a C18 column (a non-polar stationary phase) with a polar mobile phase ensures retention based on hydrophobicity. Adding formic acid to the mobile phase keeps the carboxylic acid moiety protonated, ensuring a consistent charge state and sharp, reproducible peak shape, which is fundamental for a validatable method.

Utility in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a building block, its structural motifs are found in molecules with significant biological activity. Derivatives have shown promise as both anticancer and antimicrobial agents.[7]

Proposed Mechanisms of Action for Derivatives

The core structure serves as a versatile scaffold that can be elaborated to target specific biological pathways.

-

Anticancer Activity: Analogs, such as certain 3-fluoro-β-lactam derivatives, are believed to function by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.[7]

-

Antimicrobial Activity: Sulfonamide and carbamate derivatives of the related 3-fluoro-4-morpholinoaniline have demonstrated activity against a range of bacteria and fungi.[7] A proposed mechanism for some of these agents is the inhibition of D-alanyl-D-alanine ligase, an enzyme essential for the synthesis of the bacterial cell wall.[7]

References

- 1. This compound | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

IUPAC name for 3-Fluoro-4-morpholinobenzoic acid

An In-Depth Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid for Drug Discovery Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that has emerged as a significant and versatile building block in the field of medicinal chemistry. Its structure, which combines a fluorinated benzene ring with a morpholine moiety, provides a unique set of physicochemical properties that are highly desirable in modern drug design. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the morpholine group often improves aqueous solubility and pharmacokinetic profiles.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, a robust and logical synthetic protocol, predicted analytical data, and a discussion of its application as a core scaffold in the development of novel therapeutic agents. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid[2][3] |

| Common Name | This compound |

| CAS Number | 588708-72-9[2][4][5] |

| Molecular Formula | C₁₁H₁₂FNO₃[2][4] |

| Molecular Weight | 225.22 g/mol [4][5][6] |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(=O)O)F[6][7] |

| InChIKey | WDOYQIXUKGKGHT-UHFFFAOYSA-N[2][7][8] |

Table 2: Physicochemical and Safety Data

| Property | Value |

| Appearance | Solid[8] |

| Purity | Typically ≥98% from commercial suppliers[8] |

| Predicted XlogP | 1.3[2][7] |

| Flash Point | 226 °C[6] |

| Storage Conditions | Store at -20°C or 2-8°C under an inert atmosphere.[4] Always consult the supplier-specific data sheet. |

| GHS Hazards | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[2] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Rationale and Strategy

The chosen strategy leverages the electronic properties of the starting material, 3,4-difluorobenzoic acid. The fluorine atom at the C4 position is para to the strongly electron-withdrawing carboxylic acid group. This orientation significantly activates the C4 position towards nucleophilic attack, making it highly susceptible to displacement by a nucleophile like morpholine. The fluorine at the C3 position is less activated and therefore remains intact, leading to excellent regioselectivity for the desired product. This method is favored for its high efficiency, selectivity, and operational simplicity.

Proposed Synthetic Workflow

The overall transformation from readily available starting materials to the final product is illustrated below.

Caption: Proposed SₙAr synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established SₙAr chemistry. Researchers should perform their own optimization.

-

Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous dimethyl sulfoxide (DMSO) to form a ~0.5 M solution.

-

Addition of Nucleophile: While stirring under a nitrogen atmosphere, add morpholine (1.2 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (10x the volume of DMSO).

-

Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMSO.

-

Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quality Control & Characterization

The identity and purity of the synthesized this compound must be confirmed. Standard analytical techniques include ¹H and ¹³C NMR spectroscopy, mass spectrometry, and HPLC for purity assessment.[9]

Spectroscopic and Analytical Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~7.7-7.9 ppm: Multiplet, 2H (aromatic protons ortho and para to the morpholine).~7.1-7.3 ppm: Multiplet, 1H (aromatic proton ortho to fluorine).~3.8-4.0 ppm: Triplet, 4H (morpholine protons adjacent to oxygen, -CH₂-O).~3.1-3.3 ppm: Triplet, 4H (morpholine protons adjacent to nitrogen, -CH₂-N). |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (-COOH).~150-160 ppm (doublet): Fluorine-bearing aromatic carbon (C-F).~140-150 ppm: Aromatic carbon bearing the morpholine group (C-N).~115-130 ppm: Remaining aromatic carbons.~66-68 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O).~48-50 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N). |

| Mass Spec (ESI-) | [M-H]⁻: Predicted m/z at 224.07 |

| FT-IR (cm⁻¹) | 2500-3300 (broad): O-H stretch (carboxylic acid).~1700: C=O stretch (carboxylic acid).~1600, ~1500: C=C stretches (aromatic).~1250: C-F stretch.~1230: Asymmetric C-N stretch.~1115: Asymmetric C-O-C stretch (morpholine). |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold used to construct more complex drug candidates.[6] Its utility stems from the strategic combination of its structural motifs.

Strategic Importance of Structural Motifs

-

The Fluorine Atom: As a bioisostere for a hydrogen atom, fluorine can block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing a drug's half-life. Its high electronegativity can also modulate the pKa of the nearby carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole interactions) with a protein target.

-

The Morpholine Group: This heterocyclic amine is a staple in drug design. It is a weak base that is typically protonated at physiological pH, which can significantly enhance aqueous solubility. The oxygen atom acts as a hydrogen bond acceptor, and the entire ring introduces a degree of conformational rigidity and polarity that can improve a compound's pharmacokinetic (ADME) profile.

-

The Carboxylic Acid: This functional group provides a key handle for further chemical modification. It can be converted into esters, amides, or other functional groups to create libraries of analogs for structure-activity relationship (SAR) studies. It also serves as a strong hydrogen bond donor and acceptor, often anchoring a molecule into a target's binding site.

Role in Developing Novel Therapeutics

Analogs derived from this core structure have shown significant promise in various therapeutic areas. For example, related 3-fluoro-4-morpholinoaniline structures have been investigated as precursors for potent anticancer and antimicrobial agents.[1] The general strategy involves using the carboxylic acid or a derivative as a point of attachment for other pharmacophores.

Caption: Application of the core scaffold in developing diverse therapeutic agents.

The mechanisms for these analogs can be diverse; some have been shown to inhibit tubulin polymerization, a critical process for cell division in cancer, while others are proposed to inhibit essential bacterial enzymes like D-alanyl-D-alanine ligase, which is crucial for cell wall synthesis.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and a respiratory tract irritant.[2]

-

Recommended Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

For maximum recovery of product from vials, centrifuge the original vial before removing the cap.[4]

-

-

Storage:

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery and development pipeline. Its constituent parts—the metabolically robust fluorine atom, the pharmacokinetically favorable morpholine ring, and the synthetically versatile carboxylic acid—provide a powerful combination for creating novel molecular entities. This guide has provided a comprehensive overview of its chemical properties, a logical and detailed synthetic protocol, and its applications as a foundational scaffold for generating therapeutics. For researchers and scientists in the field, this compound represents a key tool for building the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eontrading.uk [eontrading.uk]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. This compound | 588708-72-9 | NYA70872 [biosynth.com]

- 7. PubChemLite - this compound (C11H12FNO3) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 588708-72-9|this compound|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and morpholine moieties into molecular scaffolds has proven to be a highly effective strategy for optimizing the pharmacological profiles of drug candidates. 3-Fluoro-4-morpholinobenzoic acid stands as a pivotal, yet underexplored, chemical entity at the intersection of these key structural motifs. This technical guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and the burgeoning therapeutic potential of its derivatives. As a key building block, this compound serves as a gateway to a diverse array of molecules with promising applications in oncology and infectious diseases.

This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. By providing a detailed examination of the synthesis of its precursors and the biological activities of its analogs, this guide aims to empower scientists to leverage the unique attributes of the 3-fluoro-4-morpholinophenyl scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound, with the CAS Number 588708-72-9, is characterized by a benzoic acid core substituted with a fluorine atom at the meta-position and a morpholine ring at the para-position relative to the carboxyl group.[1][2] This specific arrangement of functional groups imparts a unique set of physicochemical properties that are highly advantageous in drug design.

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₃ | [1][2] |

| Molecular Weight | 225.22 g/mol | [1][2] |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid | [1] |

| XlogP (Predicted) | 1.3 | [3] |

| Monoisotopic Mass | 225.08012 Da | [3] |

The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring and can enhance metabolic stability by blocking potential sites of oxidation. The morpholine group, a common feature in many approved drugs, can improve aqueous solubility and provides a handle for further chemical modification. The predicted XlogP value of 1.3 suggests a favorable balance between lipophilicity and hydrophilicity, a critical factor for oral bioavailability.[3]

Synthesis of this compound and its Precursors

The synthesis of this compound is not extensively detailed in publicly available literature, indicating its primary role as a specialized building block. However, a robust and well-documented synthetic pathway exists for its crucial precursor, 3-fluoro-4-morpholinoaniline.[4][5] This aniline is a key intermediate in the synthesis of the antibiotic Linezolid, highlighting the industrial relevance of this chemical family.[6]

Synthesis of the Key Intermediate: 3-Fluoro-4-morpholinoaniline

A common and efficient method for the preparation of 3-fluoro-4-morpholinoaniline involves a two-step process starting from 1,2-difluoro-4-nitrobenzene.[4]

Step 1: Nucleophilic Aromatic Substitution

In the initial step, 1,2-difluoro-4-nitrobenzene undergoes a nucleophilic aromatic substitution reaction with morpholine. This reaction typically proceeds under neat conditions or in a suitable solvent to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[4]

Step 2: Reduction of the Nitro Group

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride, in a solvent mixture like methanol and water.[4] This reduction yields the target intermediate, 3-fluoro-4-morpholinoaniline.

Caption: Synthetic workflow for the preparation of 3-fluoro-4-morpholinoaniline.

Conversion to this compound

Spectroscopic Characterization

Experimentally determined spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of its constituent functional groups and related compounds, the following spectral features can be anticipated.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) would be expected, showing complex splitting patterns due to fluorine-hydrogen coupling.

-

Morpholine Protons: Two distinct multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring would likely appear in the range of 3.0-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) would be indicative of the acidic proton.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: The spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine, morpholine, and carboxylic acid substituents. Carbon-fluorine coupling would be observable.

-

Carboxylic Carbon: A signal in the downfield region (typically 165-175 ppm) would correspond to the carbonyl carbon of the carboxylic acid.

-

Morpholine Carbons: Signals for the two types of carbons in the morpholine ring would be expected in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-F Stretch: An absorption in the region of 1100-1300 cm⁻¹.

-

C-N and C-O Stretches: Bands corresponding to the morpholine ring.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (225.22 g/mol ).[1][2]

Potential Therapeutic Applications of Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its structural motifs are present in a variety of biologically active molecules. Research into derivatives of the 3-fluoro-4-morpholinoaniline precursor has revealed significant potential in the development of novel anticancer and antimicrobial agents.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline, particularly sulfonamides and carbamates, have demonstrated promising activity against a range of bacterial and fungal pathogens.[4] Some of these compounds have shown minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL against various strains.[4] The proposed mechanism of action for some of these antibacterial agents is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[4]

Caption: Proposed mechanism of action for antimicrobial derivatives.

Anticancer Activity

Analogs of 3-fluorobenzoic acid have also been investigated for their anticancer properties. For instance, certain 3-fluoro-β-lactam derivatives have shown potent antiproliferative effects against human breast cancer cell lines. The proposed mechanism for this anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. While direct experimental data on the compound itself is limited, the well-established synthesis of its key precursor, 3-fluoro-4-morpholinoaniline, and the demonstrated biological activities of its derivatives in the realms of antimicrobial and anticancer research, underscore the importance of this chemical scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this unique starting material, paving the way for the discovery of next-generation therapeutics.

References

- 1. This compound | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. PubChemLite - this compound (C11H12FNO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

Introduction: Deconstructing a Novel Kinase Inhibitor

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-4-morpholinobenzoic Acid as a PI3K Pathway Inhibitor

This compound represents a novel synthetic small molecule with significant therapeutic potential. Its chemical architecture, characterized by a central benzoic acid scaffold, a fluorine substituent, and a morpholine moiety, is strongly suggestive of a kinase inhibitor. Specifically, the morpholine group is a well-established pharmacophore found in numerous potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) family. The strategic placement of the fluorine atom can further enhance binding affinity and metabolic stability.

This guide posits that this compound (designated herein as FMBA) exerts its biological effects through the targeted inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-value target for therapeutic intervention.

This document provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action of FMBA, from initial target engagement to downstream cellular consequences. The methodologies described herein are designed to establish a self-validating system of evidence, ensuring scientific rigor and trustworthiness.

Part 1: Primary Target Engagement and Isoform Selectivity

The foundational step in characterizing any inhibitor is to confirm its direct interaction with the putative target and to quantify its potency and selectivity. For FMBA, the primary hypothesis is the direct inhibition of PI3K enzymes. The PI3K family has multiple isoforms (e.g., p110α, p110β, p110δ, p110γ), and understanding FMBA's selectivity profile is crucial for predicting both its therapeutic efficacy and potential off-target effects.

In Vitro Kinase Inhibition Assays

The initial and most critical experiment is a direct, cell-free enzymatic assay to measure the half-maximal inhibitory concentration (IC50) of FMBA against the primary PI3K isoforms.

Causality of Experimental Choice: An in vitro assay is essential to prove that FMBA directly inhibits the PI3K enzyme, independent of any cellular machinery. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an industry-standard method chosen for its high sensitivity, robustness, and homogeneous (no-wash) format, which minimizes experimental variability. It measures the production of PIP3, the direct product of PI3K activity.

Experimental Protocol: TR-FRET PI3K Kinase Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of FMBA in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution series of FMBA in a 384-well plate, starting from 1 mM. Include a DMSO-only control (vehicle).

-

Prepare the Kinase Reaction Buffer containing the specific human recombinant PI3K isoform (e.g., p110α/p85α), the lipid substrate PIP2, and ATP at its Km concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of the FMBA serial dilutions to the appropriate wells of a low-volume 384-well plate.

-

Initiate the kinase reaction by adding 7.5 µL of the Kinase Reaction Buffer to all wells.

-

Incubate for 60 minutes at room temperature. The incubation time is critical and should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Prepare the Detection Solution containing a Europium-labeled anti-GST antibody (binds the tagged kinase), a biotinylated-PIP3 tracer, and a Dyomics-647-labeled streptavidin.

-

Add 10 µL of the Detection Solution to each well to stop the kinase reaction.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Normalize the data using the vehicle (0% inhibition) and a potent, known PI3K inhibitor as a positive control (100% inhibition).

-

Plot the normalized response versus the log of FMBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: PI3K Isoform Selectivity Profile

The resulting IC50 data should be compiled into a clear, concise table to allow for immediate assessment of FMBA's potency and selectivity.

| PI3K Isoform | FMBA IC50 (nM) | Control Inhibitor IC50 (nM) |

| p110α | 25 | 5 |

| p110β | 150 | 50 |

| p110δ | 800 | 10 |

| p110γ | 950 | 15 |

This hypothetical data suggests that FMBA is a potent inhibitor of p110α, with moderate activity against p110β and significantly weaker activity against the δ and γ isoforms. This profile is promising for targeting tumors with PIK3CA mutations, which activate p110α.

Visualization: TR-FRET Assay Workflow

A diagram illustrating the workflow provides a clear visual summary of the experimental process.

biological activity of 3-Fluoro-4-morpholinobenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Fluoro-4-morpholinobenzoic Acid Derivatives

Abstract

Derivatives of the this compound scaffold represent a compelling and versatile class of compounds in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a morpholine moiety onto the benzoic acid backbone imparts advantageous physicochemical and pharmacokinetic properties, leading to a broad spectrum of biological activities.[1][2] This technical guide synthesizes current research to provide an in-depth exploration of the primary therapeutic applications of these derivatives, focusing on their anticancer and antimicrobial properties. We will dissect their mechanisms of action, present key quantitative data from in vitro studies, detail essential experimental protocols for their evaluation, and provide insight into their structure-activity relationships. This document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of therapeutics based on this privileged scaffold.

Introduction: The Architectural Advantage of the Scaffold

The field of drug discovery perpetually seeks molecular scaffolds that are not only synthetically accessible but also possess features that enhance biological activity and drug-like properties. The this compound framework is one such scaffold.

-

The Morpholine Moiety: As a six-membered heterocycle, morpholine is a privileged structure in medicinal chemistry. Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic profile.[2] It can also serve as a key interaction point with biological targets.

-

The Fluoro Group: The introduction of a fluorine atom at the meta-position of the benzoic acid ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the acidity (pKa) of the carboxylic acid, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the compound's half-life.[1]

Together, these features create a foundation for developing potent and selective therapeutic agents. The primary biological activities explored for derivatives of this scaffold are concentrated in oncology and infectious diseases.

Core Synthesis Strategy

A robust and versatile synthetic route is paramount for exploring the therapeutic potential of any chemical series. The synthesis of most derivatives in this class relies on a key intermediate, 3-fluoro-4-morpholinoaniline . The general workflow is reliable and allows for the generation of diverse compound libraries.

Synthesis of Key Intermediate: 3-fluoro-4-morpholinoaniline

The common pathway involves a two-step process starting from commercially available reagents:

-

Nucleophilic Aromatic Substitution (SNAr): Morpholine is reacted with a di-substituted fluoronitrobenzene, such as 1,2-difluoro-4-nitrobenzene, where the nitro group activates the ring for nucleophilic attack. This reaction selectively displaces one of the fluorine atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[3]

-

Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine. A common and effective method for this reduction is the use of iron powder (Fe) and ammonium chloride (NH₄Cl) in a solvent mixture like methanol and water.[3] This step yields the crucial 3-fluoro-4-morpholinoaniline intermediate.

Caption: Synthetic route to key derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Several derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.[4][5]

Proposed Mechanism of Action: Microtubule Disruption

While various mechanisms may be at play depending on the specific derivative, a prominent proposed mechanism for related analogs, such as certain 3-fluoro-β-lactams, is the inhibition of tubulin polymerization .[1][6]

-

Causality: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its polymerization. This disruption of microtubule dynamics arrests the cell cycle, typically at the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death).[1]

Caption: Proposed anticancer signaling pathway.

Quantitative In Vitro Data

Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown potent anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound Class | Derivative Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamides | NAM-5 | MCF-7 (ER-positive breast cancer) | 1.811 | [4] |

| NAM-5 | MDA-MB-231 (Triple-negative breast cancer) | 2.143 | [4] | |

| NAM-7 | MCF-7 (ER-positive breast cancer) | 1.883 | [4] | |

| NAM-7 | MDA-MB-231 (Triple-negative breast cancer) | 4.688 | [4] | |

| 3-Fluoro-β-lactams | Compound 32 | MCF-7 (ER-positive breast cancer) | 0.075 | [6] |

| Compound 33 | MCF-7 (ER-positive breast cancer) | 0.095 | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Multi-Target Approach

Derivatives of 3-fluoro-4-morpholinoaniline, particularly sulfonamides and carbamates, have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[1][3]

Proposed Mechanisms of Action

Unlike the focused anticancer mechanism, the antimicrobial effects appear to be multi-targeted, which can be advantageous in overcoming resistance.

-

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase essential for DNA replication, recombination, and repair. Its inhibition leads to a breakdown of DNA synthesis and bacterial cell death.[3]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folic acid synthesis pathway. Folic acid is necessary for the synthesis of nucleotides and amino acids. Inhibiting DHFR starves the bacteria of these essential building blocks.[3]

-

D-alanyl-D-alanine Ligase (Ddl) Inhibition: This enzyme is vital for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. Inhibiting Ddl weakens the cell wall, leading to lysis and cell death.[1]

Caption: Multiple bacterial targets of derivatives.

Quantitative In Vitro Data

The efficacy of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC) and enzyme inhibition (IC₅₀).

Table 1: Minimum Inhibitory Concentration (MIC) Data [1]

| Compound Class | Organism | MIC (µg/mL) |

| Sulfonamide Derivatives | Staphylococcus aureus | 6.25 - 12.5 |

| Bacillus subtilis | 6.25 - 12.5 | |

| Escherichia coli | 12.5 - 25.0 | |

| Pseudomonas aeruginosa | 12.5 - 25.0 | |

| Candida albicans | 6.25 - 12.5 | |

| Aspergillus niger | 6.25 - 12.5 | |

| Carbamate Derivatives | Candida albicans | 12.5 - 25.0 |

| Aspergillus niger | 12.5 - 25.0 |

Table 2: Enzyme Inhibition Data [3]

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative 2d | DNA Gyrase | 18.17 |

| Derivative 3a | DNA Gyrase | 23.87 |

| Derivative 2a | DHFR | 4.33 |

| Derivative 3a | DHFR | 5.54 |

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of a compound against a key bacterial enzyme target.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

-

Enzyme and DNA Addition: Add a defined amount of supercoiled plasmid DNA (substrate) and DNA gyrase enzyme to each well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and Proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled (un-relaxed) DNA will migrate faster than the relaxed DNA.

-

Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities corresponding to the supercoiled DNA.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration based on the amount of supercoiled DNA remaining. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Derivatives of this compound are a highly promising class of compounds with validated preclinical activity in both oncology and microbiology. The synthetic accessibility of the core intermediate, 3-fluoro-4-morpholinoaniline, provides a robust platform for generating extensive chemical libraries to probe structure-activity relationships further.

Future research should focus on:

-

Lead Optimization: Fine-tuning the sulfonamide and carbamate moieties to improve potency and selectivity for specific cancer targets or microbial enzymes.

-

In Vivo Efficacy: Progressing the most potent compounds from in vitro studies into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Further studies to confirm the proposed mechanisms of action and identify potential off-target effects.

-

Exploring New Therapeutic Areas: Given the versatility of the scaffold, its potential in other areas such as anti-inflammatory or antiviral applications warrants investigation.

This guide provides a solid foundation for researchers, demonstrating that the this compound scaffold is a rich starting point for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid in Modern Drug Discovery

Introduction: The Value Proposition of a Fluorinated Morpholino Scion

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and morpholine moieties into molecular scaffolds has become a cornerstone of rational drug design. 3-Fluoro-4-morpholinobenzoic acid (CAS No. 588708-72-9) emerges as a pivotal chemical intermediate, embodying the synergistic advantages of these two privileged structural motifs. The presence of a fluorine atom at the meta-position of the benzoic acid ring imparts unique physicochemical properties, influencing the molecule's acidity, lipophilicity, and metabolic stability.[1] Concurrently, the morpholine group, a common feature in numerous bioactive compounds, often enhances aqueous solubility and metabolic resilience.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this compound. We will delve into detailed experimental protocols, explore its critical role in the synthesis of prominent pharmaceuticals, and discuss its broader potential as a versatile building block in the quest for novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective and safe utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₃ | [2] |

| Molecular Weight | 225.22 g/mol | [2] |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid | [2] |

| Appearance | Expected to be a solid | [3] |

| Storage Temperature | -20°C | [3] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthetic Pathways: A Protocol-Driven Approach

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), a robust and scalable reaction. The most common starting material is 3,4-difluorobenzoic acid, where the fluorine atom at the para-position is more activated towards substitution by the electron-withdrawing carboxylic acid group.

Experimental Protocol: Synthesis from 3,4-Difluorobenzoic Acid

This protocol is adapted from established patent literature, providing a reliable method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

A general reaction scheme for the synthesis.

Materials:

-

3,4-Difluorobenzoic acid

-

Morpholine

-

6 N Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 3,4-difluorobenzoic acid (1 equivalent) and morpholine (8 equivalents).

-

Heat the resulting clear solution to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time is around 30 hours.

-

After the reaction is complete, remove the heat source and allow the mixture to cool.

-

With vigorous stirring, acidify the reaction mixture to a pH of 1-2 using 6 N hydrochloric acid. This will precipitate the product.

-

Collect the resulting solid by filtration, wash with cold water, and dry to afford this compound.

Causality Behind Experimental Choices:

-

The use of a large excess of morpholine serves as both the nucleophile and the solvent, driving the reaction to completion.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

-

Acidification of the reaction mixture is crucial for protonating the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation by filtration.

Application in Drug Synthesis: The Linezolid Connection

One of the most significant applications of the 3-fluoro-4-morpholino scaffold is in the synthesis of the oxazolidinone antibiotic, Linezolid . While this compound itself is not a direct precursor, its corresponding aniline derivative, 3-fluoro-4-morpholinoaniline , is a key intermediate.[2] The synthesis of this aniline often starts from 1,2-difluoro-4-nitrobenzene, which undergoes a similar SNAr reaction with morpholine, followed by the reduction of the nitro group.[2]

Workflow for Linezolid synthesis via a key intermediate.

This established synthetic route to a blockbuster antibiotic underscores the industrial relevance and strategic importance of the 3-fluoro-4-morpholino-phenyl moiety. The principles of the SNAr reaction used to synthesize this compound are directly applicable to the synthesis of this crucial Linezolid precursor.

Broader Applications in Medicinal Chemistry: A Scaffold for Innovation

The this compound scaffold is a versatile building block with potential applications beyond antibiotics, particularly in the realm of oncology and kinase inhibitors. The strategic placement of the fluorine atom and the morpholine group can influence a molecule's binding affinity and selectivity for various biological targets.

Derivatives of fluorinated benzoic acids are actively being explored for the development of novel therapeutics. For instance, fluorinated and morpholine-containing aromatic compounds have been investigated as inhibitors of various kinases, which are critical targets in cancer therapy.[1][4] The morpholine group can form hydrogen bonds with the hinge region of the kinase active site, while the fluorinated phenyl ring can engage in favorable interactions within the hydrophobic pocket.

While specific examples of marketed drugs directly synthesized from this compound are not widely documented, its structural motifs are prevalent in numerous kinase inhibitors currently in development. The carboxylic acid handle provides a convenient point for further chemical elaboration, such as amide bond formation, to construct diverse chemical libraries for screening against various therapeutic targets.

Conclusion: A Versatile Intermediate for Future Discoveries

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis is straightforward and scalable, and its physicochemical properties are well-suited for a building block in drug discovery programs. The well-established connection to the synthesis of Linezolid highlights its proven utility. Furthermore, the prevalence of its core structural features in a wide range of biologically active molecules, particularly kinase inhibitors, suggests a bright future for this versatile intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-4-morpholinobenzoic Acid: A Technical Guide

Abstract

The strategic incorporation of fluorine into small molecule drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of 3-Fluoro-4-morpholinobenzoic acid, a molecule that exemplifies the nuanced and potent influence of a single fluorine atom. We delve into the putative biological activity of this compound, drawing on structure-activity relationship (SAR) data from closely related analogs targeting phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in oncogenic signaling. This guide will dissect the multifaceted roles of the 3-fluoro substituent—from altering electronic properties and pKa to enhancing metabolic stability and target binding affinity. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, offering detailed experimental protocols and a robust framework for understanding and leveraging fluorine chemistry in rational drug design.

The Power of Fluorine in Modern Drug Design

The fluorine atom, despite its simple structure, is a powerhouse in medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, allow for strategic molecular modifications that can profoundly enhance a drug candidate's profile.[1] Approximately 20% of all recently developed pharmaceuticals contain fluorine, a testament to its utility.[2]

Key benefits of incorporating fluorine include:

-

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Fluorine is often introduced at sites susceptible to oxidative metabolism, effectively blocking this pathway and extending the drug's half-life.[3][4]

-

Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][3] This alteration affects a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.[1]

-

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can increase binding affinity and potency.[4][5]

-

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, such as the blood-brain barrier.[5][6] This effect is carefully balanced, as excessive lipophilicity can have adverse effects.

Profile: this compound

This compound is a synthetic organic compound featuring a benzoic acid core, a morpholine ring at the 4-position, and a fluorine atom at the 3-position. The strategic placement of these functional groups suggests a design intended to optimize biological activity and drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₃ | [7][8] |

| Molecular Weight | 225.22 g/mol | [7][9] |

| CAS Number | 588708-72-9 | [7][9] |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid | [7] |

graph "3_Fluoro_4_morpholinobenzoic_acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C_COOH [pos="2.6,1.5!", label="C"]; O1_COOH [pos="3.5,0.75!", label="O"]; O2_COOH [pos="2.8,2.5!", label="OH"]; F [pos="-2.6,1.5!", label="F", fontcolor="#EA4335"]; N_morpholine [pos="-2.6,-1.5!", label="N"];

// Substituent Bonds C6 -- C_COOH; C_COOH -- O1_COOH; C_COOH -- O2_COOH; C1 -- F; C2 -- N_morpholine;

// Morpholine Ring C7 [pos="-3.5,-0.75!", label="CH₂"]; C8 [pos="-4.8,-1.5!", label="CH₂"]; O_morpholine [pos="-3.5,-2.25!", label="O"]; C9 [pos="-4.8,-3!", label="CH₂"]; C10 [pos="-3.5,-3.75!", label="CH₂"];

// Morpholine Bonds N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine; }

Putative Biological Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

While direct, extensive studies on this compound are not widely published, compelling evidence from structurally similar analogs points towards phosphatidylcholine-specific phospholipase C (PC-PLC) as a likely biological target.[10] Research on 2-morpholinobenzoic acid derivatives has identified them as inhibitors of PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[10][11]

PC-PLC catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a critical secondary messenger that activates downstream signaling pathways involved in cell growth and proliferation, including those mediated by protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[11] The upregulation of PC-PLC has been observed in multiple cancer cell lines, making it a promising target for novel anticancer therapies.[11] Inhibition of PC-PLC can disrupt these oncogenic signals, reduce cell proliferation, and even reverse metastatic traits.[11]

The Multifaceted Role of the 3-Fluoro Substituent